![molecular formula C21H21FN2O3S B2935007 8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-80-1](/img/structure/B2935007.png)
8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple rings, including a quinoline and a pyrroloquinoline. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and are often used in medicinal chemistry . Pyrroloquinoline is another polycyclic aromatic compound that is found in many biologically active molecules .
Scientific Research Applications
Antibacterial Agents
A notable study involved the synthesis and evaluation of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, aiming at treating systemic infections. The compounds synthesized, including derivatives closely related to the compound of interest, demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. This research illustrates the potential application of such compounds in developing new antibacterial agents (Ishikawa et al., 1990).
Antimicrobial Activity
Another study focused on the synthesis, chemistry, and antimicrobial activity of sulfur-substituted pyrrolo[3, 4-b]quinolines, highlighting the compound's relevance in antimicrobial applications. The preliminary tests indicated enhanced antimicrobial activity, particularly with a 6-fluoro atom in the quinoline moiety, suggesting significant potential in antimicrobial treatment strategies (Es, Staskun, & Vuuren, 2005).
Antitubercular Activity
Research into 4-hydroxy-2-quinolones, including the synthesis of N-R-amides of 9-fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, has explored their antitubercular properties. The structure and antitubercular properties of the synthesized compounds offer insights into the potential therapeutic applications in combating tuberculosis (Ukrainets, Sidorenko, Gorokhova, Shishkin, & Turov, 2006).
Synthesis and Structural Analysis
Studies have also delved into the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives. These investigations provide a foundation for understanding the chemical and physical properties of such compounds, paving the way for further exploration of their scientific applications, including in fluorescence-based techniques and materials science (Le et al., 2020).
properties
IUPAC Name |
6-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-13-2-3-14-10-17(22)5-6-19(14)24(13)28(26,27)18-11-15-4-7-20(25)23-9-8-16(12-18)21(15)23/h5-6,10-13H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVIHWKHXOWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)

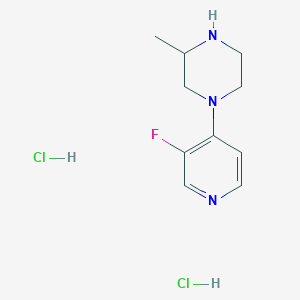
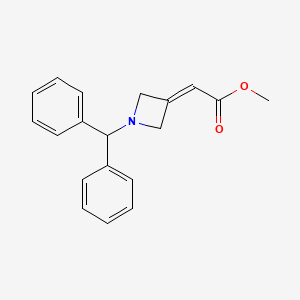
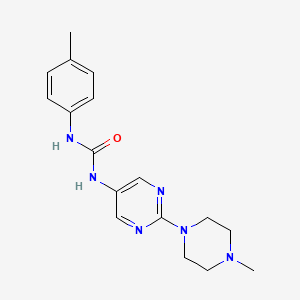
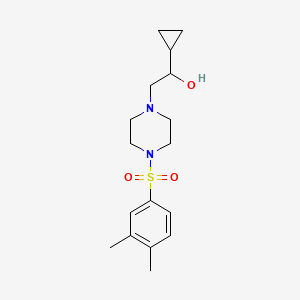
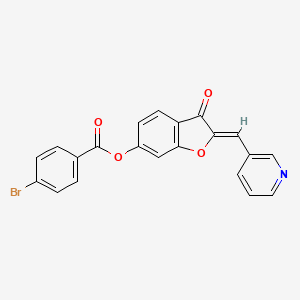
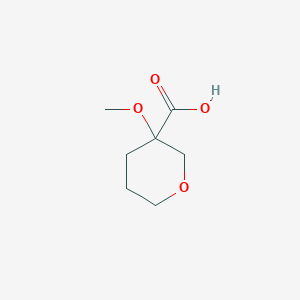
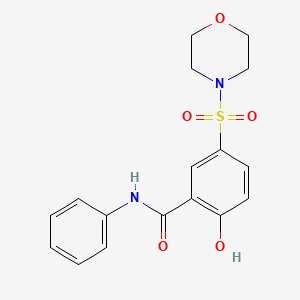
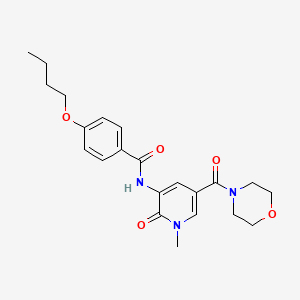

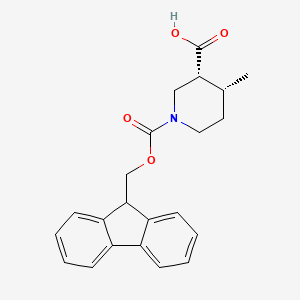

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)